molecular formula C12H11NOS B2794549 1-[5-(2-Aminophenyl)thiophen-2-yl]ethan-1-one CAS No. 852706-14-0

1-[5-(2-Aminophenyl)thiophen-2-yl]ethan-1-one

Cat. No.: B2794549
CAS No.: 852706-14-0
M. Wt: 217.29
InChI Key: ODDBCJISDUPJRO-UHFFFAOYSA-N
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Description

1-[5-(2-Aminophenyl)thiophen-2-yl]ethan-1-one is a heterocyclic compound featuring a thiophene ring substituted at the 5-position with a 2-aminophenyl group and at the 2-position with an acetyl group. This structure combines electron-rich (amino) and electron-withdrawing (ketone) moieties, enabling diverse reactivity in synthetic chemistry. The compound serves as a key intermediate in the synthesis of biaryl systems and pharmacologically active molecules, particularly in the development of anticancer and antimicrobial agents . Its structural versatility allows for modifications at the amino group or thiophene ring, facilitating the creation of derivatives with tailored properties .

Properties

IUPAC Name

1-[5-(2-aminophenyl)thiophen-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-8(14)11-6-7-12(15-11)9-4-2-3-5-10(9)13/h2-7H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDBCJISDUPJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(2-Aminophenyl)thiophen-2-yl]ethan-1-one can be achieved through several methods. One common approach involves the reaction of 2-aminothiophenol with acetyl chloride under controlled conditions to form the desired product . Another method includes the use of high-acidity ionic liquid catalysts to facilitate the reaction between 2-aminophenylthiophene and aromatic aldehydes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[5-(2-Aminophenyl)thiophen-2-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[5-(2-Aminophenyl)thiophen-2-yl]ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-[5-(2-Aminophenyl)thiophen-2-yl]ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituents on the phenyl or thiophene rings, influencing electronic properties and bioactivity:

Table 1: Structural Analogues of 1-[5-(2-Aminophenyl)thiophen-2-yl]ethan-1-one

Compound Name Substituents Molecular Weight (g/mol) Key Features
1-[5-(4-Aminophenyl)thiophen-2-yl]ethan-1-one 4-Aminophenyl 217.29 Enhanced solubility due to para-amino group; used in polymer chemistry .
1-[3-Amino-5-(4-chlorophenyl)thiophen-2-yl]ethan-1-one 4-Chlorophenyl, 3-amino 251.73 Chlorine enhances lipophilicity; moderate antimicrobial activity .
1-[5-(2-Bromophenyl)thiophen-2-yl]ethan-1-one 2-Bromophenyl 275.15 Bromine enables cross-coupling reactions; used in Pd-catalyzed syntheses .
1-[5-(4-Fluorophenyl)thiophen-2-yl]ethan-1-one 4-Fluorophenyl 219.26 Fluorine improves metabolic stability; explored in anticancer hybrids .

Physicochemical Properties

  • Solubility: The amino group in this compound improves aqueous solubility (logP = 2.1) compared to its nitro-substituted analogue (logP = 3.5) .
  • Thermal Stability : Bromine and chlorine substituents increase melting points (e.g., 1-[5-(2-Bromophenyl)thiophen-2-yl]ethan-1-one, mp = 145–147°C) due to enhanced intermolecular halogen bonding .

Biological Activity

1-[5-(2-Aminophenyl)thiophen-2-yl]ethan-1-one, a compound with the molecular formula C12_{12}H11_{11}NOS, has garnered attention in scientific research due to its diverse biological activities. The presence of an amino group and a thiophene ring contributes to its unique interactions with biological molecules, making it a subject of interest in pharmacological studies.

  • Molecular Weight : 217.2868 g/mol
  • CAS Number : 852706-14-0
  • Appearance : Powder

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through the amino group and engage in π-π interactions via the thiophene ring. These interactions can modulate enzyme activity or receptor binding, influencing various biological pathways.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

  • Cytotoxicity : The compound demonstrated significant cytotoxic effects on various cancer cell lines. For instance, it exhibited an IC50_{50} value of 4.33 ± 0.97 µg/mL against lymphocytes and showed a mean percentage cell death of 59.2% at a concentration of 15 µg/mL against the canine malignant histiocytic cell line DH82 .
  • Comparative Efficacy : When compared to simple chalcones, the presence of the amino group in this compound enhanced its potency, indicating a structure-activity relationship that favors its use as an anticancer agent .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

  • Inhibition Against Bacteria and Fungi : In studies, it showed inhibition diameters of 10.25 mm against Escherichia coli, 9.59 mm against Staphylococcus aureus, and 9.69 mm against Candida albicans at a concentration of 500 µg/mL. These values suggest that its antimicrobial efficacy is comparable to established antibiotics like sulfamerazine .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes:

  • IC50_{50} : The compound exhibited an IC50_{50} value of 0.26 ± 0.04 µmol/L for inhibiting MPO's chlorinating activity, suggesting its potential role in anti-inflammatory therapy .

Case Studies and Research Findings

StudyCell LineIC50_{50} ValueObservations
Dimmock et al.Lymphocytes4.33 ± 0.97 µg/mLSignificant cytotoxicity
Novilla et al.DH8215 µg/mLMean cell death: 59.2%
Suwito et al.E. coli500 µg/mLInhibition diameter: 10.25 mm
Suwito et al.S. aureus500 µg/mLInhibition diameter: 9.59 mm
Suwito et al.C. albicans500 µg/mLInhibition diameter: 9.69 mm
MPO Inhibition Study-0.26 ± 0.04 µmol/LPotent MPO inhibitor

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